1,2-Dipalmitoyl-3-myristoyl-rac-glycerol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (palmitic acid and myristic acid). The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as flash chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Enzymatic hydrolysis is typically carried out using lipases under mild temperature conditions.
Major Products
Oxidation: Peroxides and aldehydes.
Hydrolysis: Free palmitic acid, myristic acid, and glycerol.
Scientific Research Applications
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipid analysis and chromatography.
Biology: Studied for its role in lipid metabolism and its presence in biological membranes.
Medicine: Investigated for its potential effects on lipid-related disorders and its role in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and food products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol involves its interaction with lipid membranes and enzymes. It can modulate membrane fluidity and serve as a substrate for lipases, influencing lipid metabolism pathways . The compound’s molecular targets include various enzymes involved in lipid digestion and absorption .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-rac-glycerol: Contains two palmitic acid molecules and is structurally similar but lacks the myristic acid component.
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol: Contains two myristic acid molecules and one palmitic acid molecule, differing in the fatty acid composition.
Uniqueness
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is unique due to its specific combination of palmitic and myristic acids, which confer distinct physical and chemical properties. This unique structure influences its behavior in biological systems and its applications in various fields .
Properties
IUPAC Name |
(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVXCFSNEOMSHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H94O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972903 | |
Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57416-13-4 | |
Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.